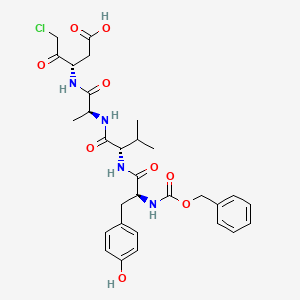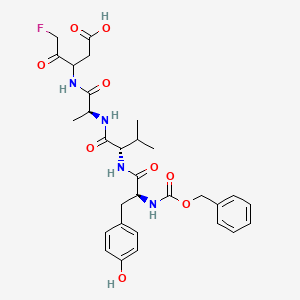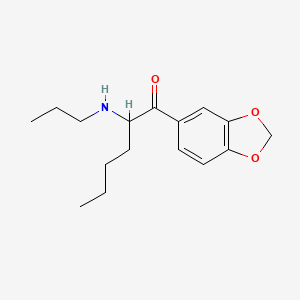
N-propyl Hexylone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl Hexylone (hydrochloride) is a synthetic compound categorized as a cathinone. Cathinones are a class of chemicals that are structurally similar to amphetamines and are known for their stimulant properties. N-propyl Hexylone (hydrochloride) is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl Hexylone (hydrochloride) involves the reaction of 1-(1,3-benzodioxol-5-yl)-2-nitropropene with propylamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Catalysts: Commonly used reduction catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods
Industrial production methods for N-propyl Hexylone (hydrochloride) are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis with appropriate safety and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-propyl Hexylone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in
Properties
CAS No. |
802885-55-8 |
|---|---|
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14/h7-8,10,13,17H,3-6,9,11H2,1-2H3 |
InChI Key |
DAULVIHXSNPWIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799240.png)
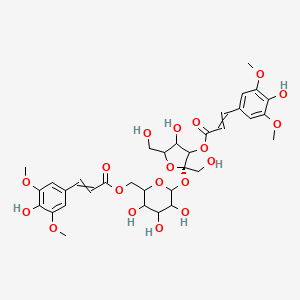


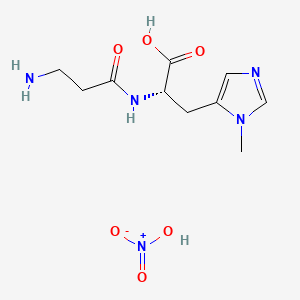
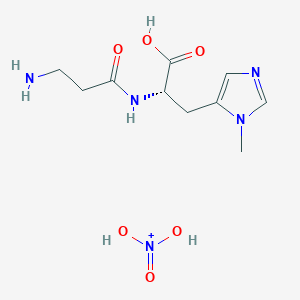
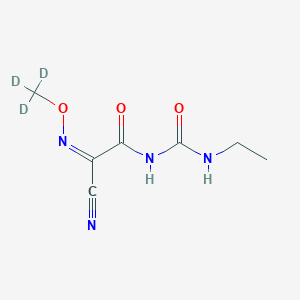

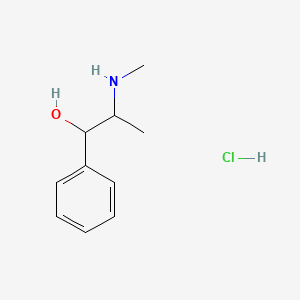

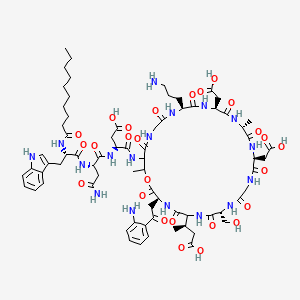
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)
